Isodecyl isooctyl phthalate

Vue d'ensemble

Description

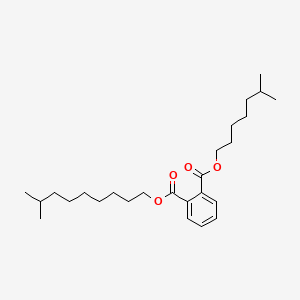

Isodecyl isooctyl phthalate is a high-molecular-weight phthalate ester primarily used as a plasticizer to enhance the flexibility and durability of plastic products. It is derived from the esterification of phthalic acid with isomeric decyl and octyl alcohols. This compound is commonly found in various consumer products, including plastic coatings, furnishings, and food wrappers .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isodecyl isooctyl phthalate is synthesized through the esterification of phthalic acid with isomeric decyl and octyl alcohols. The reaction typically involves heating phthalic acid with the alcohols in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, thus driving the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors. The process includes continuous feeding of phthalic acid and the alcohols into the reactor, along with the catalyst. The reaction mixture is heated and stirred to ensure complete esterification. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Analyse Des Réactions Chimiques

Types of Reactions: Isodecyl isooctyl phthalate primarily undergoes hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Hydrolysis: This reaction occurs in the presence of water and an acid or base catalyst, leading to the formation of phthalic acid and the corresponding alcohols.

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, resulting in the formation of phthalic acid derivatives.

Major Products Formed:

Hydrolysis: Phthalic acid and isomeric decyl and octyl alcohols.

Oxidation: Phthalic acid derivatives.

Substitution: Various substituted phthalate esters.

Applications De Recherche Scientifique

Plasticizers in PVC

IDOP is predominantly used as a plasticizer in the production of flexible PVC. Its applications include:

- Medical Devices : IDOP is incorporated into medical tubing and blood storage bags, providing flexibility and biocompatibility.

- Construction Materials : It is used in flooring, roofing membranes, and wall coverings, enhancing the durability and weather resistance of these materials.

- Automotive Components : IDOP contributes to the manufacturing of car interiors, electrical insulation, and sealants, ensuring longevity and performance under varying conditions.

| Application Area | Specific Uses |

|---|---|

| Medical Devices | Tubing, blood bags |

| Construction | Flooring, roofing membranes |

| Automotive | Interior components, electrical insulation |

Non-PVC Applications

Beyond PVC, IDOP finds utility in other polymer systems:

- Adhesives and Sealants : It enhances the adhesion properties and flexibility of various adhesives used in construction and manufacturing.

- Coatings : IDOP is used in anti-corrosion paints and coatings that require flexibility and durability.

- Textile Inks : It serves as a plasticizer in textile inks, improving the application properties.

Health and Safety Considerations

While phthalates like IDOP are widely used due to their beneficial properties, there are health concerns associated with their use. Regulatory bodies have scrutinized phthalates for potential endocrine-disrupting effects. For instance, studies have indicated that certain phthalates can leach from products into the environment or human body, raising safety concerns particularly in consumer goods like toys and childcare products .

Medical Device Utilization

A study on the use of IDOP in medical devices highlighted its effectiveness in maintaining flexibility while meeting stringent biocompatibility standards . The research demonstrated that devices manufactured with IDOP exhibited lower leaching rates compared to traditional plasticizers like DEHP.

Construction Material Performance

In a comparative analysis of flooring materials using IDOP versus those using other plasticizers, it was found that IDOP-enhanced PVC demonstrated superior resistance to wear and tear under heavy traffic conditions . This case study emphasizes the importance of selecting appropriate plasticizers based on application requirements.

Mécanisme D'action

Isodecyl isooctyl phthalate exerts its effects primarily through its plasticizing properties, which enhance the flexibility and durability of plastic products. At the molecular level, it interacts with polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in a more flexible and less brittle material .

In biological systems, this compound can interact with cellular receptors and enzymes, potentially disrupting normal cellular functions. It has been shown to affect endocrine pathways, leading to alterations in hormone levels and signaling .

Comparaison Avec Des Composés Similaires

Diisodecyl Phthalate: Used as a plasticizer in similar applications but has a slightly different molecular structure and properties.

Diisononyl Phthalate: Another high-molecular-weight phthalate with similar uses but different toxicological profiles.

Uniqueness: Isodecyl isooctyl phthalate is unique in its specific combination of isomeric decyl and octyl alcohols, which impart distinct physical and chemical properties. This makes it particularly suitable for certain applications where a balance of flexibility and durability is required .

Activité Biologique

Isodecyl isooctyl phthalate (IDP) is a high molecular weight phthalate ester commonly used as a plasticizer in various industrial applications. Understanding its biological activity is crucial due to its widespread use and potential health implications. This article explores the biological activity of IDP, focusing on its toxicological effects, metabolic pathways, and associated health risks.

- Chemical Name : this compound

- Molecular Formula : CHO

- CAS Number : 26761-40-0

- Molecular Weight : 418.61 g/mol

Absorption and Metabolism

The absorption of IDP occurs primarily through the gastrointestinal tract, with a bioavailability estimated at 100% for oral exposure in both adults and children. Dermal absorption is significantly lower, ranging from 2% to 4% . The primary metabolic pathway involves hydrolysis to mono-isodecyl phthalate (MIDP), which is then further metabolized to various oxidative products .

Acute and Chronic Toxicity

IDP exhibits low acute toxicity via oral, dermal, and inhalation routes. It is classified as a mild skin and eye irritant but is not considered a skin sensitizer. Long-term exposure studies have indicated potential liver toxicity, with increased liver weights observed in animal models .

The no-observed-adverse-effect levels (NOAELs) for systemic and developmental effects have been established at 60 mg/kg/day and 100 mg/kg/day, respectively . Additionally, repeated exposure has been linked to developmental toxicity in rodent studies, with significant effects noted at lower doses than those causing maternal toxicity .

Reproductive and Developmental Toxicity

Epidemiological studies suggest that high molecular weight phthalates, including IDP, may disrupt endocrine function and reproductive health. Maternal exposure to phthalates during pregnancy has been associated with adverse developmental outcomes in offspring . For instance, studies indicate that exposure to certain phthalates can impair fetal development at doses as low as 100 mg/kg body weight/day .

Metabolic Disorders

Research has shown associations between phthalate exposure and metabolic disorders such as non-alcoholic fatty liver disease (NAFLD). A study highlighted that metabolites of IDP were significantly correlated with NAFLD risk factors, suggesting a potential link between IDP exposure and metabolic dysregulation .

Case Studies

- Developmental Toxicity in Rodents : In a two-generation study involving rats exposed to IDP, developmental toxicity was observed consistently across multiple doses. The lowest observed adverse effect level (LOAEL) was determined to be between 134 mg/kg-day and 200 mg/kg-day .

- Epidemiological Evidence : A cohort study indicated that children exposed to high levels of phthalates exhibited altered growth patterns and reproductive health issues. The findings underscored the need for further investigation into the long-term effects of IDP on human health .

Summary of Research Findings

Propriétés

IUPAC Name |

2-O-(6-methylheptyl) 1-O-(8-methylnonyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O4/c1-21(2)15-9-6-5-7-13-19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-14-8-10-16-22(3)4/h11-12,17-18,21-22H,5-10,13-16,19-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DISOBDRLYQMQDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50195157 | |

| Record name | Isodecyl isooctyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-05-1, 42343-35-1 | |

| Record name | 1-(6-Methylheptyl) 2-(8-methylnonyl) 1,2-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isodecyl isooctyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042343351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isodecyl isooctyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isodecyl isooctyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isodecyl isooctyl phthalate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32XT6MMA6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.